acyklische Diterpene

Acyclic diterpenoids are a class of secondary metabolites derived from the isoprenoid pathway, sharing a backbone of four isoprene units (C5H8) but lacking any cyclic structure. These compounds exhibit a wide range of biological activities and are found in various plants, fungi, and marine organisms. Notable acyclic diterpenoids include labdane derivatives, which have been reported to possess anti-inflammatory, antitumor, and analgesic properties. Due to their structural diversity, these molecules serve as valuable templates for the development of new pharmaceuticals. In addition to their medicinal potential, certain acyclic diterpenoids also play crucial roles in plant defense mechanisms against pathogens and herbivores. The chemical structure of these compounds often includes a variety of functional groups such as hydroxyl, methoxy, and double bonds, which contribute to their biological activities and enable various synthetic transformations.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

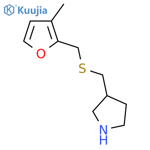

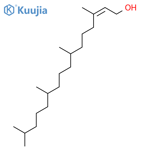

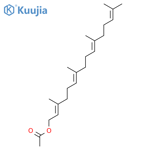

|

Phytol | 150-86-7 | C20H40O |

|

15,19,23-trimethylheptatriacontane | 67979-80-0 | C40H82 |

|

20-Hydroxy-4,8,13,17-tetramethyl-4,8,12,16-eicosatetraenoic acid | 158964-70-6 | C24H40O3 |

|

(+-)-crinitol | 64474-45-9 | C20H34O2 |

|

2, 6, 10, 14-Phytatetraene-1, 16, 18, 20-tetrol | 125180-53-2 | C20H34O4 |

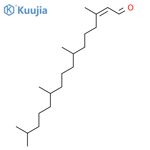

|

(2E,7R,11R)-3,7,11,15-tetramethyl-hexadec-2-enal | 13754-69-3 | C20H38O |

|

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl acetate | 61691-98-3 | C22H36O2 |

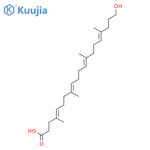

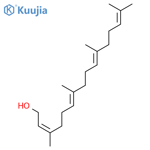

|

(2Z,6E,10E)-3,7,11,15-tetramethyl-hexadeca-2,6,10,14-tetraen-1-ol | 57784-25-5 | C20H34O |

|

1,15-Dihydroxy-12-oxo-2,6,13-phytatrien-19-al | 110601-43-9 | C20H32O4 |

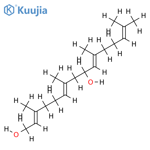

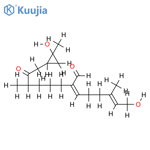

|

cis-Norbixin | 626-76-6 | C24H28O4 |

Verwandte Literatur

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

Empfohlene Lieferanten

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte